molecular formula C18H22N4O2S B2796713 2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-28-6

2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2796713
CAS No.: 898346-28-6
M. Wt: 358.46
InChI Key: AQAJEQIPKXXNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a high-purity chemical reagent with the molecular formula C18H22N4O2S and a molecular weight of 358.5 . This compound is of significant interest in medicinal chemistry research due to its core structure, the thiazolo[3,2-b][1,2,4]triazole scaffold . This bicyclic heteroatom-rich system has attracted attention for its diverse biological activities. Recent scientific literature has highlighted that derivatives based on the thiazolo[3,2-b][1,2,4]triazole scaffold, particularly those with specific substitutions, exhibit promising antitumor properties . Some analogues within this chemical class have demonstrated excellent anticancer activity in screens against the NCI-60 cancer cell line panel, showing efficacy at concentrations of 10 µM without causing toxicity to normal somatic cells . Other studies have identified related compounds as potential non-camptothecin topoisomerase 1 (Top1) inhibitors, with superior inhibitory activity compared to the natural inhibitor camptothecin, as well as inhibitors of other targets like phospholipase C-γ2 (PLC-γ2) . This makes this compound a valuable compound for researchers exploring new small molecules capable of selectively modulating metabolic processes in cancers, for preliminary SAR studies, and for in vitro evaluation of novel therapeutic agents . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-5-[(3-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-7-9-24-10-8-21)13-6-4-5-12(2)11-13/h4-6,11,15,23H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAJEQIPKXXNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Key Observations :

  • Anticonvulsant Activity: Substituents like 4-fluorophenyl (3c) and 4-propoxy (5b) enhance activity in seizure models. The target’s m-tolyl group may confer similar aromatic interactions, but the morpholino group could modulate blood-brain barrier penetration .
  • Anticancer Potential: Arylidene-substituted analogs (269a–e) show strong anticancer activity, suggesting that the target’s bulky morpholino(m-tolyl)methyl group might reduce efficacy unless paired with specific receptor targets .

Physicochemical Properties

  • Melting Points : Analogs with hydroxyl groups (e.g., 5e in ) exhibit high melting points (269–271°C), likely due to hydrogen bonding. The target compound’s -OH group may similarly elevate its melting point .
  • Molecular Weight: The analog (C19H23FN4OS, MW = 374.48) is structurally closest to the target compound. Substituting morpholino for 3-methylpiperidinyl and m-tolyl for 2-fluorophenyl would yield a comparable MW (~376–380 g/mol) .

Q & A

Q. Key Parameters :

ParameterOptimal Range
Temperature70–90°C (cyclization), RT (functionalization)
SolventEthanol (purification), DMF (reactions)
CatalystTriethylamine (1–2 eq.)
Reaction Time6–12 hrs (cyclization), 24–48 hrs (functionalization)

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and connectivity (e.g., morpholino protons at δ 2.3–3.5 ppm, m-tolyl aromatic signals at δ 6.7–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected ~370–415 Da) .
  • IR Spectroscopy : Identify functional groups (e.g., –OH stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .

Q. Resolution Strategy :

Standardize assays using NCI-60 cell panels and controls (e.g., doxorubicin).

Perform dose-response curves in triplicate to minimize variability.

Use molecular docking (AutoDock Vina) to assess target binding consistency (e.g., EGFR kinase) .

Advanced: What strategies are effective for elucidating the mechanism of action?

Methodological Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
    • Phage Display Screening : Identify peptide motifs interacting with the compound .
  • Pathway Analysis :
    • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., p-ERK downregulation) .
    • RNA Sequencing : Profile gene expression changes in treated vs. untreated cells .
  • In Silico Tools :
    • Molecular Dynamics Simulations (GROMACS) : Study binding stability with targets like tubulin or topoisomerase II .

Basic: How to improve solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts by reacting the compound with HCl in methanol .
  • Formulation : Use PEG-400 or cyclodextrin-based carriers for aqueous solubility enhancement .
  • Stability Testing :
    • HPLC-UV : Monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hrs .
    • Light Exposure Tests : Store aliquots in amber vials to prevent photodegradation.

Advanced: How to design analogs for improved selectivity against off-target effects?

Methodological Answer:

  • Bioisosteric Replacement : Substitute morpholino with thiomorpholine or piperidine to modulate lipophilicity (ClogP 2.5–3.5) .
  • Fragment-Based Design : Use X-ray crystallography (e.g., PDB 1XYZ) to identify non-essential moieties for truncation .
  • Pharmacophore Modeling (MOE Software) : Highlight critical hydrogen bond acceptors (e.g., triazole N-atoms) and hydrophobic pockets .

Q. Example Analog Modifications :

ModificationImpact
–OCH₃ at m-tolylIncreased potency (IC₅₀ ↓ 30%)
–CF₃ substituentEnhanced metabolic stability (t₁/₂ ↑ 2x)
Morpholino → PiperazineReduced hERG inhibition (EC₅₀ ↑ 5x)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.